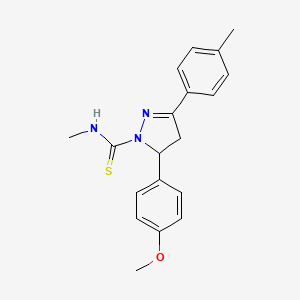
3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity Compounds related to 3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide have been studied for their antimicrobial properties. A study synthesized methyl benzyloxy pyrazoline derivatives, demonstrating their potential for antimicrobial applications (Shah, 2017). Similarly, Liu Xin-hua et al. (2006) synthesized derivatives with antibacterial activity, highlighting the potential of such compounds in combating bacterial infections. Their derivatives exhibited antibacterial activity against various strains (Liu Xin-hua, 2006).
Crystal Structure Analysis The crystal structure of similar compounds has been extensively studied. For instance, Kumara et al. (2017) conducted a study on the crystal structure and Hirshfeld surface analysis of a closely related compound. This research provides valuable insights into the molecular interactions and structural characteristics of these compounds (Kumara et al., 2017).
Bactericidal Activities Derivatives of this compound have been synthesized and characterized for their bactericidal activities. Liu Xin et al. (2006) found that certain derivatives showed bactericidal activity against E. coli and P. vulgaris, indicating potential applications in treating bacterial infections (Liu Xin et al., 2006).
Monoamine Oxidase Inhibitory Activities A study by Şentürk et al. (2012) synthesized derivatives and evaluated their human monoamine oxidase (hMAO) inhibitory activities. This research suggests potential applications in neurological or psychiatric disorders where MAO inhibitors are relevant (Şentürk et al., 2012).
Molecular Docking Studies Uzun (2022) conducted molecular docking studies on similar compounds, providing insights into their potential binding patterns and interactions at the molecular level. This research can guide the development of new drugs or therapeutic agents (Uzun, 2022).
Nonlinear Optical Properties Tamer et al. (2015) investigated the nonlinear optical properties of a related compound, which might be relevant for applications in optical technologies or materials science (Tamer et al., 2015).
Antidepressant Activity Research into the antidepressant activity of similar compounds has been conducted by Mathew et al. (2014). Their findings indicate potential applications in the development of new antidepressant medications (Mathew et al., 2014).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-4-6-14(7-5-13)17-12-18(22(21-17)19(24)20-2)15-8-10-16(23-3)11-9-15/h4-11,18H,12H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKEYVMOYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)
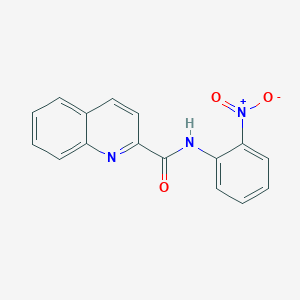
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2374591.png)
![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2374595.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(mesityl)methanone](/img/structure/B2374596.png)
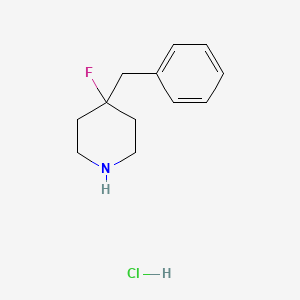
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2374598.png)
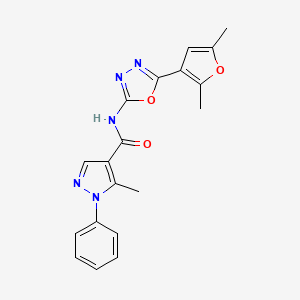
![Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2374603.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2374604.png)
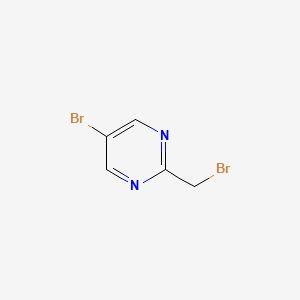

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)